5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
Overview
Description
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is a heterocyclic organic compound with the molecular formula C8H10N2O2. It is characterized by a pyrrole ring substituted with a formyl group at the 5-position and a dimethylcarboxamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization.
Introduction of the Formyl Group: The formyl group can be introduced via Vilsmeier-Haack reaction, where the pyrrole is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3).
Dimethylcarboxamide Substitution: The dimethylcarboxamide group can be introduced through the reaction of the formylated pyrrole with dimethylamine under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and solvent-free conditions to improve yield and reduce waste .
Chemical Reactions Analysis
Types of Reactions
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed
Oxidation: 5-carboxy-N,N-dimethyl-1H-pyrrole-2-carboxamide
Reduction: 5-hydroxymethyl-N,N-dimethyl-1H-pyrrole-2-carboxamide
Substitution: Various halogenated or nitrated derivatives of the pyrrole ring
Scientific Research Applications
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Pharmaceuticals: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in biological molecules . These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(Diethylamino)ethyl]-5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxamide
- 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid
Uniqueness
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-10(2)8(12)7-4-3-6(5-11)9-7/h3-5,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVYFIUNQVSJBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(N1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401236884 | |
Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1384427-81-9 | |
Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1384427-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole-2-carboxamide, 5-formyl-N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401236884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-formyl-N,N-dimethyl-1H-pyrrole-2-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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